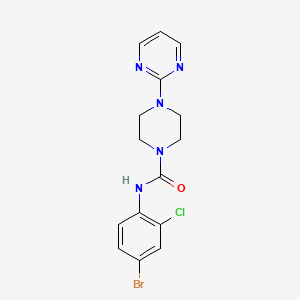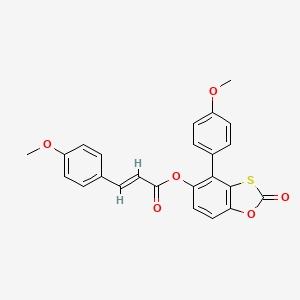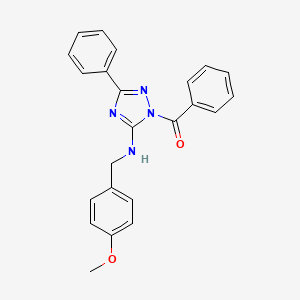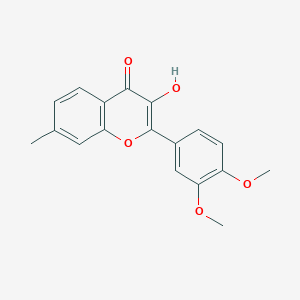
N-(4-bromo-2-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(4-bromo-2-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide, also known as BPC-157, is a synthetic peptide that has been found to have potential therapeutic applications in the field of regenerative medicine. It is a stable gastric pentadecapeptide that has been shown to promote healing and tissue regeneration in various animal models.
Mecanismo De Acción
The exact mechanism of action of N-(4-bromo-2-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide is not fully understood, but it is believed to work by promoting the expression of growth factors and cytokines that are involved in the healing process. It has also been shown to stimulate angiogenesis and improve blood flow to the affected area.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to promote the proliferation of fibroblasts, which are cells that play a key role in the healing process. This compound has also been found to increase the expression of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-bromo-2-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide in lab experiments is its stability. It is a stable peptide that can be easily synthesized and stored. However, one of the limitations of using this compound is its relatively low bioavailability. It has a short half-life and is rapidly degraded in the body, which limits its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-2-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide. One area of research is the development of more stable analogs of this compound that have higher bioavailability and longer half-lives. Another area of research is the investigation of the potential therapeutic applications of this compound in humans. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in the treatment of various conditions, including inflammatory bowel disease, tendon and ligament injuries, and traumatic brain injury.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various animal models. It has been shown to promote healing and tissue regeneration in the gastrointestinal tract, musculoskeletal system, and central nervous system. This compound has also been found to have anti-inflammatory, anti-ulcer, and neuroprotective effects.
Propiedades
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClN5O/c16-11-2-3-13(12(17)10-11)20-15(23)22-8-6-21(7-9-22)14-18-4-1-5-19-14/h1-5,10H,6-9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFRXCXYAUTVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NC3=C(C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4725548.png)
![2,2'-[2-butene-1,4-diylbis(thio)]bis(4,6-dimethylpyrimidine)](/img/structure/B4725549.png)
![N-benzyl-2-{2-bromo-4-[2-(2-chlorophenyl)carbonohydrazonoyl]-6-ethoxyphenoxy}acetamide](/img/structure/B4725557.png)

![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B4725585.png)

![4-[(ethylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4725591.png)


![2-(2-tert-butylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4725605.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4725608.png)
![1-(4-fluorophenyl)-4-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4725612.png)
![(2-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4725621.png)
![{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4725636.png)